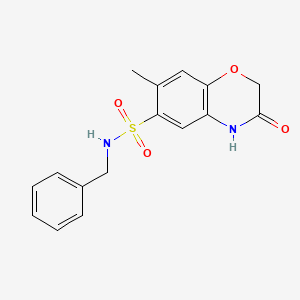![molecular formula C16H17N3O2S B4418332 N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide](/img/structure/B4418332.png)
N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide, commonly known as BZP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BZP is a benzimidazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of BZP is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. BZP has been shown to interact with the active site of carbonic anhydrase, leading to the inhibition of its activity. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
BZP has been found to exhibit a range of biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. BZP has been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
BZP has several advantages for use in lab experiments, including its ability to exhibit a range of biological activities and its relatively low toxicity. However, there are also limitations to its use, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several potential future directions for research on BZP, including further investigation of its mechanism of action and its potential applications in the treatment of various diseases. Other areas of interest include the development of new synthetic methods for BZP and the exploration of its potential as a tool for studying various biological processes.
Applications De Recherche Scientifique
BZP has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. These properties make BZP a promising candidate for further study in various fields of scientific research.
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21,13-7-2-1-3-8-13)17-12-6-11-16-18-14-9-4-5-10-15(14)19-16/h1-5,7-10,17H,6,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQFBZANMXOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B4418250.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B4418275.png)
![6-ethyl-5-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4418286.png)



![1-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}indoline](/img/structure/B4418325.png)

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B4418343.png)


![1,9-dimethyl-2-(piperidin-1-ylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4418356.png)